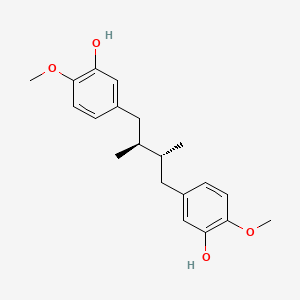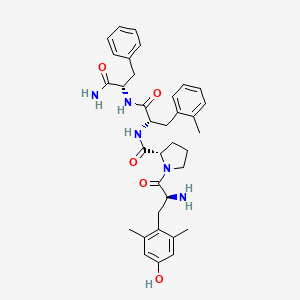
Dmt-Pro-Mmp-Phe-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound Dmt-Pro-Mmp-Phe-NH2 is a synthetic peptide that has garnered interest due to its potential applications in medicinal chemistry. This compound is a derivative of endomorphin-2, a naturally occurring peptide with high selectivity for μ-opioid receptors. The modification of endomorphin-2 with 2’,6’-dimethyl-L-tyrosine (Dmt) and other substitutions aims to enhance its pharmacological properties, making it a potent candidate for various therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dmt-Pro-Mmp-Phe-NH2 involves multiple steps, starting with the protection of amino acid residues to prevent unwanted side reactions. The key steps include:
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Coupling Reactions: The protected amino acids are coupled sequentially using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine, depending on the protecting group used.
Purification: The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired peptide with high purity.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring consistency and efficiency. The use of solid-phase peptide synthesis (SPPS) allows for the rapid assembly of the peptide chain, followed by purification and characterization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Dmt-Pro-Mmp-Phe-NH2: undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of This compound , each with distinct pharmacological properties .
Scientific Research Applications
Dmt-Pro-Mmp-Phe-NH2: has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with opioid receptors and its potential as a therapeutic agent.
Medicine: Explored for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of novel peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Dmt-Pro-Mmp-Phe-NH2 involves its binding to μ-opioid receptors with high affinity. This binding triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways. The compound modulates the activity of guanine nucleotide-binding proteins (G proteins), which in turn affect the activity of adenylate cyclase and other effectors. This results in the inhibition of neurotransmitter release and the modulation of pain perception .
Comparison with Similar Compounds
Dmt-Pro-Mmp-Phe-NH2: can be compared with other similar compounds, such as:
Endomorphin-1 (H-Tyr-Pro-Trp-Phe-NH2): Another endogenous opioid peptide with high selectivity for μ-opioid receptors.
Endomorphin-2 (H-Tyr-Pro-Phe-Phe-NH2): The parent compound of , known for its potent analgesic properties.
Dmt-Pro-Trp-Phe-NH2: A derivative with similar modifications aimed at enhancing receptor affinity and stability.
The uniqueness of This compound lies in its specific modifications, which enhance its pharmacological profile, making it a promising candidate for therapeutic applications .
Properties
Molecular Formula |
C35H43N5O5 |
|---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(2-methylphenyl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C35H43N5O5/c1-21-10-7-8-13-25(21)19-30(33(43)38-29(32(37)42)18-24-11-5-4-6-12-24)39-34(44)31-14-9-15-40(31)35(45)28(36)20-27-22(2)16-26(41)17-23(27)3/h4-8,10-13,16-17,28-31,41H,9,14-15,18-20,36H2,1-3H3,(H2,37,42)(H,38,43)(H,39,44)/t28-,29-,30-,31-/m0/s1 |
InChI Key |
ILQNJTWDEDHFTC-ORYMTKCHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=C(C=C(C=C4C)O)C)N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C3CCCN3C(=O)C(CC4=C(C=C(C=C4C)O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Des-AA1,2,5-[D-Nal8,IAmp9,(NalphaMe)Thr12]SRIF](/img/structure/B10848265.png)
![methyl (15S,17S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene-1-carboxylate](/img/structure/B10848271.png)
![Des-AA1,2,4,5,13-[D-Trp8]-SRIF](/img/structure/B10848278.png)
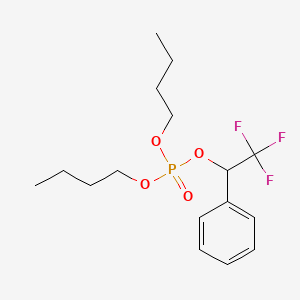
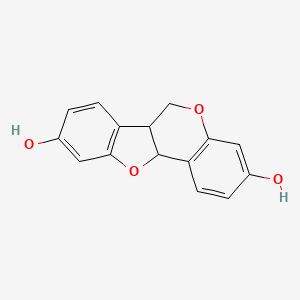

![sodium;1-[(2R,5S)-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-4-iminopyrimidin-2-olate](/img/structure/B10848300.png)
![[(2R)-3-[[3-[[(2R)-2,3-bis[[(9E,12E)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B10848302.png)
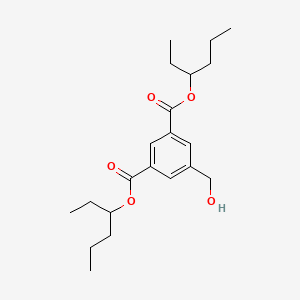
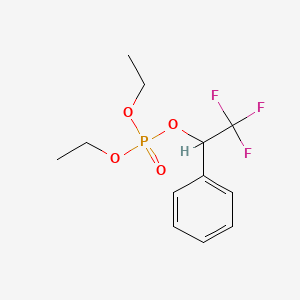
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
